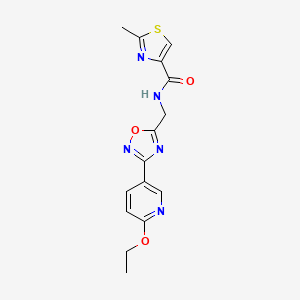

2-Hydrazinyl-4,6-dimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

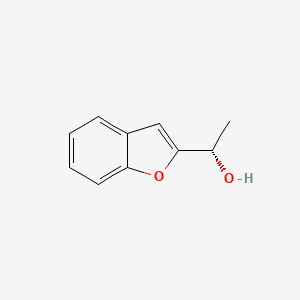

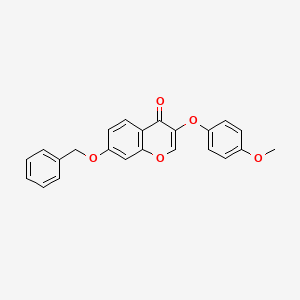

2-Hydrazinyl-4,6-dimethylpyridine is an organic compound with the molecular formula C6H10N4 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The molecular weight of this compound is 138.17 . The InChI code for this compound is 1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3, (H,8,9,10) .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 138.17 . The compound is typically stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación

Molecular Docking and Antimicrobial Activity

- Synthesis and Biological Activities: A study by Flefel et al. (2018) synthesized various pyridine derivatives, including those starting from 2-hydrazinyl-4,6-dimethylpyridine. These compounds showed antimicrobial and antioxidant activities, indicating potential applications in pharmacology.

Crystal Structure Analysis

- Structural Characterization: The work of Al-Dajani et al. (2011) focused on the crystal structure of a related compound, 2-Amino-4,6-dimethylpyridinium chloride dihydrate, illustrating the utility of such compounds in crystallography.

Microwave-Assisted Synthesis

- Enhanced Synthesis Techniques: Research by Zhang et al. (2010) used microwave irradiation to synthesize pyridine derivatives from 2,6-dimethylpyridine, showcasing advanced methods for creating similar compounds.

Metal Ion Detection

- Copper(II) Recognition: A study by Xiao (2012) developed a pyridine derivative for detecting Copper(II) ions, indicating its potential use in chemical sensing applications.

Ion Mobility Spectrometry

- Chemical Standards in Spectrometry: Eiceman et al. (2003) explored the use of dimethylpyridine compounds in ion mobility spectrometry, a field relevant to the analysis of similar pyridine derivatives (Eiceman, Nazarov & Stone, 2003).

Antiviral Activity

- Anti-Hepatitis B Virus Activity: Research by El‐Sayed, Ramiz & Abdel-Rahman (2009) investigated the antiviral effects of pyrazolo[3,4-d]pyrimidine derivatives, which could be related to the applications of this compound in antiviral drug development.

Crystallographic Studies and Supramolecular Interactions

- Non-Classical Supramolecular Interactions: A study by Haddad, AlDamen & Willett (2006) on the structures of 2-amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts highlighted the significance of non-classical interactions, relevant to the study of pyridine derivatives in crystallography.

Hydrazide Derivatives for Corrosion Inhibition

- Corrosion Inhibition in Metals: Abdallah, Ahmed, and Saleh (2016) synthesized a novel hydrazide derivative for use as a corrosion inhibitor for mild steel, suggesting applications in material science and engineering (Abdallah, Ahmed & Saleh, 2016).

Safety and Hazards

The compound is classified as a warning hazard according to GHS07 . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(4,6-dimethylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(2)9-7(4-5)10-8/h3-4H,8H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIFAGOIDKXWDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2671178.png)

![2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2671179.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2671183.png)